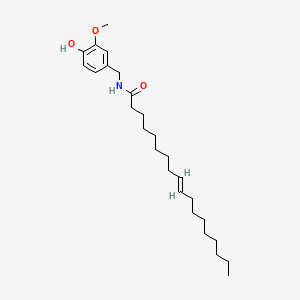

N-Vanillyl-9-octadecenamide

描述

属性

CAS 编号 |

95548-23-5 |

|---|---|

分子式 |

C26H43NO3 |

分子量 |

417.6 g/mol |

IUPAC 名称 |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide |

InChI |

InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10+ |

InChI 键 |

OPZKBPQVWDSATI-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

其他CAS编号 |

101858-27-9 |

产品来源 |

United States |

Occurrence, Natural Biogenesis, and Chemical Diversity

Distribution and Isolation from Biological Sources (e.g., Capsicum Species)

N-Vanillyl-9-octadecenamide, also known by the common name Olvanil (B1677277), is a naturally occurring compound that has been identified and isolated from plant sources. chemicalbook.comgoogle.com It is recognized as a member of the broader capsaicinoid family, the compounds responsible for the pungency of chili peppers. researchgate.net Reports confirm its presence in species of the Capsicum genus, specifically Capsicum annuum and Capsicum annuum var. annuum. nih.gov

The primary source for the isolation of this compound has been Capsicum oleoresin, an oily extract derived from chili peppers. researchgate.netnih.govacs.org In one study, researchers successfully isolated four distinct long-chain N-vanillyl-acylamides (LCNVAs) from this oleoresin, with N-vanillyl-9E-octadecenamide (a form of olvanil) being one of them. nih.govacs.org The isolation procedure typically involves an initial extraction of the oleoresin with a solvent like methanol, followed by fractionation using techniques such as silica (B1680970) gel column chromatography to separate the different chemical constituents. researchgate.net

Interestingly, the concentration of this compound and other LCNVAs is markedly different between processed oleoresins and fresh plant material. The content of these compounds in oleoresins can be substantial, with ratios relative to capsaicin (B1668287) ranging from 0.1% to 41%. nih.govacs.org In contrast, their presence in fresh pepper fruits is significantly lower, often less than 0.01% of the capsaicin content. nih.govacs.org This disparity suggests that the formation or concentration of these compounds is heavily influenced by post-harvest processing and storage conditions.

Biosynthetic Considerations and Precursor Incorporation Pathways

The biosynthesis of this compound appears to follow pathways that differ from the primary route for major capsaicinoids like capsaicin and dihydrocapsaicin (B196133), especially concerning its abundance in oleoresins. The established capsaicinoid biosynthetic pathway in Capsicum fruits involves the enzymatic condensation of vanillylamine (B75263) with a branched-chain fatty acid, a reaction catalyzed by capsaicin synthase. researchgate.net Vanillylamine itself is biosynthesized from the precursor vanillin (B372448). researchgate.net

However, evidence suggests that the high levels of long-chain N-vanillyl-acylamides (LCNVAs) found in Capsicum oleoresins are not a direct result of this enzymatic pathway within the fresh fruit. nih.govresearchgate.net Instead, it is proposed that these compounds are spontaneously generated during the storage of the oleoresin. researchgate.net This chemical formation is believed to occur via a non-catalytic nucleophilic amidation reaction between vanillylamine and fatty acids present in the plant oils that constitute the oleoresin. researchgate.net This hypothesis is supported by the observation that the specific composition of LCNVAs in a given oleoresin sample closely mirrors the fatty acid profile of the oil fraction from which it was derived. nih.govacs.org This correlation between LCNVA composition and fatty acid content is not observed in fresh fruits, further indicating a post-harvest, non-enzymatic origin for the majority of these compounds found in commercial extracts. nih.govacs.org

Formation via Thermal Decomposition and Related Chemical Processes

Beyond its occurrence in oleoresins, this compound can also be formed through chemical reactions under heat, such as those that occur during cooking. researchgate.netacs.org Research into the thermal decomposition of capsaicin, particularly in the presence of fatty acids, has elucidated a specific pathway for its formation. acs.orgacs.org

When capsaicin is heated in the presence of oleic acid, a common monounsaturated fatty acid found in many cooking oils, a chemical reaction yields this compound as one of two unique products, the other being 9-octadecenamide. researchgate.netresearchgate.netacs.org This process has been demonstrated experimentally by heating capsaicin and oleic acid together at high temperatures (e.g., 200°C) and analyzing the resulting products using gas chromatography-mass spectrometry (GC-MS). acs.org

The decomposition of capsaicin on its own produces compounds such as vanillin, methylnonenoic acid, and methylnonenamide. researchgate.netacs.org The formation of this compound in the mixture with oleic acid is a result of the interaction between these capsaicin degradation products and the fatty acid. acs.org An additional effect noted in these studies is that the presence of capsaicin appears to suppress the typical oxidative decomposition of oleic acid. acs.org These findings indicate that this compound can be generated as a byproduct of cooking processes that involve both chili peppers and fats or oils containing oleic acid.

| Precursors | Condition | Unique Products Identified | Reference |

| Capsaicin and Oleic Acid | Heating at 200°C | This compound, 9-Octadecenamide | acs.org |

| Capsaicin (alone) | Heating | Vanillin, Methylnonenoic acid, Methylnonenamide | acs.org |

Chemodiversity of Long-Chain N-Vanillyl-Acylamides and Structural Analogs

This compound is a member of a chemically diverse group of compounds known as N-vanillyl-acylamides (NVAs). researchgate.netnih.govacs.org This family is characterized by a vanillylamine head group attached to a fatty acid tail of varying length and saturation. Those with acyl chains longer than the typical C9-C11 of major capsaicinoids are classified as long-chain N-vanillyl-acylamides (LCNVAs). researchgate.netnih.govacs.org

The chemical diversity within this group is significant, with numerous structural analogs having been identified in or isolated from Capsicum products, primarily oleoresins. nih.govacs.org The variety of these LCNVAs found in oleoresins is directly related to the diversity of fatty acids in the source plant oils. researchgate.net Studies have identified and, in some cases, isolated several of these compounds, showcasing the chemodiversity of this class. nih.govacs.org

The table below lists some of the LCNVAs and other related N-vanillyl-acylamides that have been reported in Capsicum species and their extracts.

| Compound Name | Trivial Name | Acyl Chain | Source of Identification | Reference |

| N-vanillyldecanamide | - | C10, saturated | Capsicum annuum 'Etna' extract | researchgate.net |

| N-vanillyl-tetradecanamide | Myrvanil | C14, saturated | Capsicum oleoresin (suggested) | nih.govacs.org |

| N-vanillyl-hexadecanamide | Palvanil | C16, saturated | Capsicum oleoresin (isolated) | nih.govacs.org |

| N-vanillyl-octadecanamide | Stevanil | C18, saturated | Capsicum oleoresin (isolated) | nih.govacs.org |

| N-vanillyl-9E-octadecenamide | Olvanil | C18, monounsaturated | Capsicum oleoresin (isolated) | nih.govacs.org |

| N-vanillyl-9E,12E-octadecadienamide | Livanil | C18, diunsaturated | Capsicum oleoresin (isolated) | nih.govacs.org |

| N-vanillyl-9E,12E,15E-octadecatrienamide | Linvanil | C18, triunsaturated | Capsicum oleoresin (suggested) | nih.govacs.org |

Chemical Synthesis and Structural Modification

Total Synthesis Methodologies for N-Vanillyl-9-octadecenamide

The total synthesis of this compound (Olvanil) is considered relatively straightforward. researchgate.net The fundamental structure consists of an amide bond linking vanillylamine (B75263) and oleic acid. chemicalbook.com A common chemical synthesis route involves the direct condensation of these two precursors.

One method involves heating a mixture of vanillylamine and oleic acid, which results in the formation of this compound. researchgate.net In a study on the thermal decomposition of capsaicin (B1668287), heating it in the presence of oleic acid also produced this compound. researchgate.net More generally, the synthesis of capsaicinoids can be achieved through the condensation of vanillylamine with the corresponding fatty acid derivatives, often acyl chlorides. google.com For instance, capsaicin can be synthesized via the reaction of vanillyl alcohol and a fatty acid chloride. chemicalbook.com A general scheme for producing such vanillamides involves reacting vanillylamine with the appropriate acyl chloride in the presence of a base like pyridine. researchgate.net Another approach involves the hydrogenation of vanillin (B372448) oxime in the presence of an organic acid to produce vanillylamine organic salts, which can then be used in subsequent condensation reactions. google.com

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| Vanillylamine | Oleic Acid / Oleoyl Chloride | Amidation / Condensation | This compound (Olvanil) |

| Vanillyl alcohol | Fatty Acid Chloride | Condensation | Capsaicin Analogue |

| Vanillin Oxime | Organic Acid | Hydrogenation / Salt Formation | Vanillylamine Organic Salt |

Enzymatic Synthesis Approaches for N-Acyl-Vanillyl-Amides

Enzymatic synthesis offers a green alternative to conventional chemical methods, utilizing non-toxic reagents and demonstrating high substrate specificity. chemicalbook.comnih.govresearchgate.net Lipases are a prominent class of enzymes used for this purpose due to their stability in organic media and efficiency in synthesizing amides. google.com

The lipase-catalyzed synthesis of N-acyl-vanillyl-amides, including Olvanil (B1677277), has been extensively studied. researchgate.net Lipase (B570770) B from Candida antarctica (CALB) is a frequently used biocatalyst for the amidation of vanillylamine with various fatty acids or their derivatives. researchgate.netnih.gov These reactions, often carried out in organic solvents like 2-methyl-2-butanol (B152257) or n-hexane, can achieve high conversion rates, ranging from 83% to 97.5%. chemicalbook.comresearchgate.net For example, the synthesis of capsaicin analogues from linoleic acid using cross-linked enzyme aggregates of CALB (CALB-CLEAs) reached a maximum conversion of 69.7% after 72 hours. nih.gov

Multi-enzyme cascade systems have also been developed. One-pot syntheses can combine metal catalysts with enzyme cascades, such as an amine transaminase to produce vanillylamine from an alcohol precursor, followed by a lipase to catalyze the final amidation step with a fatty acid. diva-portal.org Additionally, acyltransferases, like the one from Mycobacterium smegmatis (MsAcT), have shown effectiveness in the N-acylation of amines, including vanillylamine, in aqueous systems. unimi.it

Table of Enzymatic Synthesis Approaches

| Enzyme | Enzyme Type | Substrates | Key Finding | Citation |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Hydrolase | Vanillylamine, various fatty acids (C4 to C16) | High conversion rates (83-97.5%) in organic solvents. | researchgate.net |

| CALB-CLEAs | Hydrolase (immobilized) | Vanillylamine, linoleic acid, DHA, punicic acid | Effective for synthesizing long-chain capsaicin analogues. | nih.gov |

| Amine Transaminase & Lipase | Transferase & Hydrolase | Lignin-derived alcohols, fatty acids | Successful one-pot, multi-step synthesis of capsaicin analogues. | diva-portal.org |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies typically involve systematic modifications to the acyl chain and the vanillyl moiety. scielo.br

The acyl chain of N-acyl-vanillyl-amides plays a critical role in determining their potency and biological effects. nih.gov Both the length and the degree of unsaturation in this hydrophobic tail are key determinants of bioactivity. nih.gov

For instance, in studies of capsaicin analogs inhibiting NADH-coenzyme Q oxidoreductase, the inhibitory potency was found to be dependent on the acyl chain length. nih.gov Analogs with lauroyl (C12) moieties showed the strongest inhibition, suggesting that an optimal carbon chain length and hydrophobicity are crucial for binding to the enzyme. nih.gov Similarly, the pungency of vanillylamides is linked to acyl chain length, with vanillylamides of caprylic (C8) and capric (C10) acids being pungent, while those with shorter (C6) or longer (C12) chains show very low pungency. researchgate.net

The degree of unsaturation also significantly impacts activity. Studies on N-acyl-vanillyl-amides (N-AVAMs) as inhibitors of anandamide (B1667382) uptake found that potent inhibition was achieved with unsaturated C18 and C20 acyl chains, whereas the saturated analogues were inactive. researchgate.net In contrast, the activity of saturated N-AVAMs in CB1 receptor binding assays was not highly sensitive to decreasing chain length. researchgate.net Even slight modifications, such as the introduction of a hydroxyl group on the acyl tail, can dramatically reduce the potency of the compound towards the TRPV1 receptor by more than 100-fold. biorxiv.org

Table of Acyl Chain Influence on Bioactivity

| Acyl Chain Modification | Biological Target/Activity | Observation | Citation |

|---|---|---|---|

| Varied Saturated Chain Length (C7-C18) | NADH-coenzyme Q oxidoreductase inhibition | Lauroyl (C12) moiety showed the strongest inhibition. | nih.gov |

| Varied Saturated Chain Length (C6-C12) | Pungency | Optimal activity observed with C8 and C10 chains. | researchgate.net |

| Unsaturation (vs. Saturated) | Anandamide Uptake Inhibition | Unsaturated C18-C20 chains were potent inhibitors; saturated chains were inactive. | researchgate.net |

The vanillyl moiety is the "head" group of the molecule and is essential for its interaction with receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1). biorxiv.org This aromatic ring, with its hydroxyl and methoxy (B1213986) groups, is a key pharmacophore.

The vanillyl group of capsaicin and its analogs interacts with a specific binding pocket in the TRPV1 channel. nih.gov The hydroxyl group and the amide linkage form critical hydrogen bonds with amino acid residues such as Tyr511, Ser512, and Thr550 within the receptor. acs.orgmdpi.com The methoxy group also contributes to binding through hydrophobic interactions. nih.gov

Modifications to this moiety can drastically alter receptor interaction and subsequent activity. For example, removing the hydroxyl group from the vanillyl ring can change the compound's biological profile. scielo.br While derivatives like vanillyl alcohol and vanillic acid can still interact with the capsaicin-binding pocket of TRPV1, they generally show a decrease in sensitivity. nih.govresearchgate.net Glycosylation of the aromatic ring is another modification that has been shown to render the resulting molecule non-pungent, highlighting the importance of the free hydroxyl group for the characteristic sensory effect of many vanilloids. nih.gov

Molecular Pharmacology and Receptor Interactions in Preclinical Models

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Agonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and regulation of body temperature, as well as the sensation of pain. wikipedia.org N-Vanillyl-9-octadecenamide is a known agonist of the TRPV1 receptor. caymanchem.com

Mechanisms of TRPV1 Activation and Cation Channel Modulation

Activation of the TRPV1 receptor by agonists like this compound leads to the opening of a non-selective cation pore, allowing the influx of ions such as calcium and sodium. nih.govcellphysiolbiochem.com This influx depolarizes the neuron, leading to the generation of an action potential and the transmission of a signal. The binding of vanilloids like capsaicin (B1668287) and, by extension, this compound, occurs at a specific binding pocket within the transmembrane domains of the TRPV1 channel. nih.gov This interaction stabilizes the open state of the channel. nih.gov

The activation of TRPV1 is a complex process that can be modulated by various factors, including heat and protons (low pH). nih.govcellphysiolbiochem.com These stimuli are thought to activate the channel through spatially distinct mechanisms. mdpi.com For instance, capsaicin binding sensitizes the receptor to heat and protons, and vice-versa, suggesting an allosteric modulation where the binding of one type of stimulus influences the channel's response to others. nih.gov The large cytoplasmic domains of the TRPV1 receptor, particularly the N-terminal region with its ankyrin repeats, are critical for agonist-induced activation. mdpi.com

Comparative Potency with Capsaicin and Other Vanilloids

The potency of this compound as a TRPV1 agonist is often compared to that of capsaicin and other vanilloids. While both this compound (often referred to as Olvanil (B1677277) in studies) and capsaicin activate TRPV1, there can be differences in their observed effects, which may be attributable to pharmacokinetic properties rather than a difference in action at the receptor level itself. nih.gov One study found that the rate of TRPV1 activation by Olvanil is slower than that of capsaicin. nih.gov

In a study comparing various lipid metabolites as TRPV1 activators, the order of potency was determined to be arvanil (B1665783) and olvanil being more potent than AM404, which in turn was more potent than N-(4-hydroxyphenyl)-9Z-octadecenamide (HPODA). researchgate.netplos.org Another study using reflex depressor response and eye wiping tests in rats found the potency of nonivamide (B1679840) (a related vanilloid) to be about half that of capsaicin. nih.gov

Table 1: Comparative Potency of Vanilloids on TRPV1 Receptor

| Compound | Relative Potency/Efficacy Notes | Reference |

|---|---|---|

| Arvanil | Equipotent to Olvanil | researchgate.netplos.org |

| Olvanil (this compound) | Equipotent to Arvanil, more potent than AM404 and HPODA. Slower activation rate than capsaicin. | nih.govresearchgate.netplos.org |

| AM404 | Less potent than Arvanil and Olvanil. | researchgate.netplos.org |

| HPODA | Less potent than Arvanil, Olvanil, and AM404. | researchgate.netplos.org |

| Nonivamide | Approximately half the potency of capsaicin in specific in vivo tests. | nih.gov |

Interactions with the Endocannabinoid System

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, is a crucial modulator of various physiological processes. sec.gov this compound exhibits significant interactions with this system.

Modulation of Anandamide (B1667382) Transport and Cellular Accumulation

One of the key interactions of this compound with the endocannabinoid system is its ability to inhibit the transport of anandamide (AEA), a primary endocannabinoid, into cells. caymanchem.comopenaccessjournals.com This inhibition of the anandamide membrane transporter (AMT) leads to an increase in the extracellular levels of anandamide, thereby potentiating its effects at cannabinoid receptors and other targets. caymanchem.comresearchgate.net

This compound has been shown to be a more potent inhibitor of anandamide reuptake than AM404, a commonly used inhibitor. caymanchem.com Specifically, at a concentration of 10 µM, olvanil inhibited anandamide reuptake by 50%, whereas AM404 only achieved a 12% inhibition at the same concentration. caymanchem.com This action is significant because it suggests that some of the pharmacological effects of this compound may be mediated indirectly through the enhancement of endogenous anandamide signaling.

Cannabinoid Receptor 1 (CB1) Agonism and Specificity

In addition to its effects on anandamide transport, this compound also acts as a direct agonist at the Cannabinoid Receptor 1 (CB1). caymanchem.com The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is responsible for many of the psychoactive effects of cannabinoids. mdpi.com

This compound's agonism at the CB1 receptor is specific, as it does not bind to the Cannabinoid Receptor 2 (CB2). caymanchem.com This dual action as both a TRPV1 agonist and a CB1 agonist makes this compound a "hybrid" ligand. biolinks.co.jp This multifaceted pharmacological profile contributes to its complex biological activities.

Table 2: Receptor Binding Profile of this compound

| Receptor | Activity | Reference |

|---|---|---|

| TRPV1 | Agonist | caymanchem.com |

| CB1 | Agonist | caymanchem.com |

| CB2 | No binding | caymanchem.com |

Role of Fatty Acid Amide Hydrolase (FAAH) in Precursor Biotransformation

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the intracellular degradation of anandamide and other fatty acid amides. google.com While this compound itself is not a substrate for FAAH, the enzyme plays a crucial role in the biotransformation of certain precursor molecules into active vanilloids. caymanchem.com

For instance, studies have shown that the primary amine 4-hydroxy-3-methoxybenzylamine (HMBA) can undergo a FAAH-dependent biotransformation in the brain to form potent TRPV1 activators, including arvanil and olvanil (this compound). researchgate.netplos.orglu.se This metabolic pathway highlights an indirect mechanism by which the levels of this compound can be endogenously increased from a precursor compound, with FAAH acting as the key enzymatic catalyst. The formation of these active metabolites is significantly reduced in FAAH-deficient mice, confirming the enzyme's essential role in this process. researchgate.netplos.org

Other Molecular Targets and Associated Signaling Pathways

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonistic Activity

This compound (Olvanil) has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that is a key regulator of lipid metabolism and energy homeostasis. nih.govjst.go.jp PPAR-α is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and muscle. mdpi.com Its activation leads to the regulation of genes involved in lipid and lipoprotein metabolism. nih.govmdpi.comfrontiersin.org

In preclinical investigations using a normal rat liver cell line (clone 9), the PPAR-α agonistic activity of a series of fatty acid amides was evaluated. jst.go.jp The study measured the expression of PPAR-α downstream genes, namely carnitine-palmitoyltransferase-1 (CPT-1) and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHMG-CoA Syn), as indicators of receptor activation. jst.go.jp Among the nine oleic acid amides tested, Olvanil demonstrated agonistic activity. However, its effect was less pronounced compared to several other related compounds. The rank order of PPAR-α agonistic activity for selected oleic acid amides was N-oleoylhistamine (OLHA) > N-oleoylglycine > Oleamide (B13806) > N-oleoyltyramine > N-oleoylserotonin > Olvanil. jst.go.jp This activity can be inhibited by PPAR-α antagonists, confirming the specificity of the interaction. jst.go.jp

Table 1: Relative PPAR-α Agonistic Activity of Oleic Acid Amides in a Rat Liver Cell Line This interactive table summarizes the findings from a study evaluating the ability of various oleic acid amides to activate PPAR-α, as determined by the expression of its downstream target genes.

| Compound | Relative PPAR-α Agonistic Activity | Source |

|---|---|---|

| N-Oleoylhistamine (OLHA) | Highest | jst.go.jp |

| N-Oleoylglycine | High | jst.go.jp |

| Oleamide | Moderate-High | jst.go.jp |

| N-Oleoyltyramine | Moderate | jst.go.jp |

| N-Oleoylserotonin | Moderate-Low | jst.go.jp |

| This compound (Olvanil) | Low | jst.go.jp |

Effects on Intracellular Calcium Homeostasis in Non-Neural Cell Lines

This compound has been shown to significantly affect intracellular calcium ([Ca2+]i) homeostasis in non-neural cells. nih.gov A study conducted on canine renal tubular cells demonstrated that Olvanil (at concentrations of 5-100 µM) induces a rapid and sustained, concentration-dependent increase in cytosolic calcium. nih.gov

The mechanism behind this calcium rise involves both the influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov The removal of extracellular calcium prevented the Olvanil-induced [Ca2+]i increase by approximately 70%. nih.gov Furthermore, in a calcium-free medium, pretreatment with thapsigargin, an inhibitor of the endoplasmic reticulum Ca2+-ATPase, completely abolished the effect of Olvanil, indicating that the release of calcium from the endoplasmic reticulum is a critical component of its action. nih.gov Interestingly, this effect appears to be independent of the classical vanilloid and cannabinoid receptors. The application of antagonists for cannabinoid receptors (AM251 and AM281) and vanilloid receptors (capsazepine) did not alter the calcium rise induced by Olvanil in this cell line. nih.gov

Table 2: Effect of Various Modulators on Olvanil-Induced Calcium Increase in Canine Renal Tubular Cells This interactive table details the results of experiments testing how different conditions and pharmacological agents affect the increase in intracellular calcium caused by this compound (Olvanil).

| Condition / Agent | Effect on Olvanil-Induced [Ca2+]i Rise | Implied Mechanism | Source |

|---|---|---|---|

| Removal of Extracellular Ca2+ | ~70% prevention | Dependence on extracellular calcium influx | nih.gov |

| Lanthanum (La3+) | ~90% prevention | Blockade of calcium channels | nih.gov |

| Thapsigargin (pre-treatment) | Abolished the effect | Dependence on Ca2+ release from ER stores | nih.gov |

| U73122 (PLC inhibitor) | Partial inhibition | Partial involvement of the Phospholipase C pathway | nih.gov |

| AM251, AM281 (CB Antagonists) | No change | Independence from cannabinoid receptors | nih.gov |

Interplay with Dopaminergic System Components (e.g., N-Oleoyl-Dopamine)

This compound is structurally related to a class of endogenous signaling lipids known as N-acyldopamines, exemplified by N-Oleoyl-Dopamine (OLDA). nih.govcaymanchem.com Both Olvanil and OLDA are amides of the same unsaturated fatty acid, oleic acid. The key structural difference lies in the amine conjugate: Olvanil is the amide of oleic acid and vanillylamine (B75263), while OLDA is the amide of oleic acid and dopamine (B1211576). nih.govcaymanchem.com This structural link to dopamine inherently connects OLDA to the dopaminergic system. nih.gov

OLDA has been identified as an endogenous compound in the mammalian brain and is a potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with an efficacy comparable to capsaicin. nih.govcaymanchem.comtocris.com It is considered an "endovanilloid" and is involved in neuronal functions, pain pathobiology, and immunomodulation. nih.gov Unlike Olvanil's calcium-mobilizing effects in renal cells which were TRPV1-independent, OLDA's actions, such as inducing hyperalgesia, are directly mediated by TRPV1. nih.govnih.gov

Table 3: Comparative Profile of this compound and N-Oleoyl-Dopamine This interactive table compares the structural and functional characteristics of this compound (Olvanil) and the endogenous compound N-Oleoyl-Dopamine (OLDA).

| Feature | This compound (Olvanil) | N-Oleoyl-Dopamine (OLDA) | Source |

|---|---|---|---|

| Core Fatty Acid | Oleic Acid | Oleic Acid | jst.go.jpnih.gov |

| Amine Moiety | Vanillylamine | Dopamine | caymanchem.com |

| Classification | Synthetic Capsaicin Analog | Endogenous N-Acyldopamine, Endovanilloid | nih.govgoogle.com |

| TRPV1 Activity | Agonist (in some systems); Ca2+ rise in renal cells is TRPV1-independent | Potent and selective endogenous agonist | nih.govnih.govcaymanchem.com |

| PPAR-α Activity | Weak agonist | Not established in provided sources | jst.go.jp |

| Endogenous Status | No (Synthetic) | Yes (found in mammalian brain) | nih.gov |

Biological Activities in in Vitro and Animal Models

Antinociceptive and Anti-Inflammatory Properties in Non-Human Organisms

N-Vanillyl-9-octadecenamide has demonstrated notable antinociceptive (pain-relieving) and anti-inflammatory effects in various animal models. nih.gov Studies have shown that it can reduce pain responses in a manner comparable to capsaicin (B1668287) and morphine. nih.gov

In a model of persistent chemical-induced pain in rodents, systemic administration of Olvanil (B1677277) was effective in reducing both the initial, acute pain phase and the later, inflammatory phase. nih.gov Specifically, in mice, Olvanil, similar to morphine and capsaicin, reduced the licking response associated with both phases of the formalin test, a common method for assessing analgesia. nih.gov In rats, it also diminished the neuronal discharges in the spinal dorsal horn associated with both phases of the formalin response. nih.gov

The mechanism behind its antinociceptive action appears to involve the spinal cord. nih.gov Research indicates that Olvanil can attenuate the responses of C-fibers, which are involved in transmitting pain signals, at the spinal level without directly activating them in the periphery. nih.gov This suggests that its pain-relieving effects may stem from a central mechanism that reduces the release of neurotransmitters from sensory nerve terminals. nih.gov Furthermore, Olvanil has been shown to inhibit spontaneous and stimulus-induced activity in the trigeminocervical complex, a key area involved in migraine pain, through actions on both vanilloid and cannabinoid receptors. nih.gov

Its anti-inflammatory properties are also significant. tandfonline.com Like other N-acyl-vanillylamides, Olvanil has been developed as a capsaicin-like compound with potent physiological activities but without the associated irritancy. researchgate.net

Table 1: Antinociceptive Effects of this compound in Rodent Models

| Animal Model | Pain Induction Method | Effect of this compound | Reference |

|---|---|---|---|

| Mice | Formalin Injection | Reduced licking time in both early and late phases | nih.gov |

| Rats | Formalin Injection | Reduced C-fiber evoked responses in dorsal horn neurons | nih.govnih.gov |

In Vitro Cytotoxicity in Specific Cancer Cell Lines

This compound has been investigated for its potential to inhibit the growth of various cancer cells in laboratory settings. mdpi.com Research has shown that Olvanil can exert cytotoxic (cell-killing) effects on several human cancer cell lines.

Studies have demonstrated its anti-proliferative and anti-invasive activities in different cancer types. For instance, in human small-cell lung cancer cell lines (DMS 114 and DSM 53), Olvanil displayed anti-invasive properties that were not dependent on CB1 and TRPV1 receptors but were mediated through the activation of the MAPK pathway. mdpi.com In human breast cancer cells (MCF-7 and T-47D), Olvanil has been shown to have anti-proliferative effects by suppressing cell proliferation induced by prolactin or nerve growth factor (NGF). mdpi.com This action is mediated by the activation of the CB1 receptor, leading to the inhibition of adenylyl cyclase and stimulation of the MAPK pathway. mdpi.com

Furthermore, Olvanil has been reported to inhibit the proliferation of the human breast cancer cell line EFM-19, and this effect was enhanced by palmitoylethanolamide (B50096) (PEA), suggesting a potential potentiation of activity at VR1 receptors. mdpi.com It has also been shown to reduce the number of breast cancer metastases to the lung and liver, an action attributed to the activation of neuro-immune pathways via TRPV1-containing sensory nerve fibers, which leads to a cytokine response and an increase in T-cell count. mdpi.com When combined with chemotherapeutic agents like cisplatin (B142131) and mitoxantrone, Olvanil has shown varied effects in different melanoma cell lines. mdpi.com

Table 2: In Vitro Cytotoxic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Human Small-Cell Lung Cancer (DMS 114, DSM 53) | Anti-invasive | Activation of MAPK pathway | mdpi.com |

| Human Breast Cancer (MCF-7, T-47D) | Anti-proliferative | CB1 receptor activation, adenylyl cyclase inhibition, MAPK pathway stimulation | mdpi.com |

| Human Breast Cancer (EFM-19) | Inhibited proliferation | Potentiation of VR1 receptor activity | mdpi.com |

Metabolic Regulation and Related Preclinical Effects (e.g., Hypolipidemic and Anti-Obesity Potential)

Preclinical studies suggest that this compound may have a role in metabolic regulation, including potential anti-obesity and hypolipidemic (lipid-lowering) effects. While direct studies on Olvanil's impact on obesity are part of a broader investigation into capsaicin analogues, the activation of the TRPV1 receptor, a target of Olvanil, is linked to metabolic improvements. science.gov

Dietary capsaicin has been shown to increase the expression of PPAR-α in adipose tissue, a key regulator of lipid metabolism. science.gov The activation of TRPV1 by compounds like capsaicin can modulate processes such as the browning of adipocytes and the activation of metabolic regulators like AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor α (PPARα), and uncoupling protein 1 (UCP1). science.gov These actions can lead to increased fat oxidation, improved insulin (B600854) sensitivity, and decreased body fat. science.gov

Functional foods and their bioactive components are being explored for their anti-obesity effects through mechanisms like appetite regulation and stimulation of energy expenditure (thermogenesis). nih.gov While specific data on this compound's direct effects on these pathways is still emerging, its action as a TRPV1 agonist places it within a class of compounds with recognized potential for metabolic benefits. science.gov

Distinctive Biological Profile: Lack of Pungency or Irritancy Compared to Capsaicin

A key distinguishing feature of this compound is its lack of pungency and irritancy, which is in stark contrast to capsaicin. tandfonline.comresearchgate.net This characteristic is significant because while capsaicin has various therapeutic potentials, its use is often limited by the burning sensation it produces. google.comjosai.ac.jp

Olvanil is considered a non-pungent capsaicin analogue, making it a more attractive candidate for therapeutic development. tandfonline.comjosai.ac.jp Despite its lack of pungency, Olvanil retains a high potency for activating the TRPV1 receptor, which is comparable to that of capsaicin. josai.ac.jp The paradoxical relationship between its high potency at the TRPV1 receptor and its non-pungent nature is thought to be due to its higher lipophilicity compared to capsaicin. josai.ac.jp This increased lipophilicity may reduce its accessibility to the TRPV1 receptors in the tongue, thus preventing the sensation of pungency. josai.ac.jp

This unique profile allows for the investigation of the therapeutic benefits of TRPV1 activation without the undesirable side effects associated with pungent compounds. researchgate.netnih.gov

Analytical Methodologies for Characterization and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and critical step in the analysis of N-Vanillyl-9-octadecenamide from complex matrices, such as biological tissues, fluids, or food products, is the extraction and purification of the analyte. The goal is to isolate the compound from interfering substances that could compromise the accuracy of subsequent analyses. orientjchem.org

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent like ethyl acetate (B1210297) or hexane. orientjchem.org The choice of solvent is crucial and depends on the solubility characteristics of this compound.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It involves passing a liquid sample through a solid adsorbent material that selectively retains the analyte, which is then eluted with a suitable solvent.

Soxhlet Extraction: This is a traditional method used for extracting compounds from solid materials. It involves continuous extraction with a solvent, making it suitable for obtaining this compound from plant matter or other solid samples. nih.gov

Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique, SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov It offers the advantage of high purity extracts and reduced use of organic solvents. nih.gov

Enzymatic Treatment: In some cases, enzymes can be used to break down the sample matrix, such as plant tissues, to improve the extraction yield of the target compound. nih.gov

The selection of the appropriate extraction method is contingent on the nature of the sample matrix and the concentration of the analyte. For instance, in a study analyzing long-chain N-vanillyl-acylamides in Capsicum oleoresin, the oleoresin was extracted from powdered chili peppers using ethyl acetate, followed by solvent removal to obtain the final extract. wiley.com

Chromatographic Separation Techniques

Once extracted, this compound needs to be separated from other co-extracted compounds before it can be accurately quantified. Chromatography is the cornerstone of this separation process.

HPLC and its more advanced version, UPLC, are powerful techniques for separating components of a mixture. japsonline.comaustinpublishinggroup.com They utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of this compound, reversed-phase HPLC is commonly used, typically with a C18 column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like acetic acid to improve peak shape. nih.gov UPLC, with its use of smaller particle sizes in the column, offers significant advantages over HPLC, including higher resolution, increased speed, and greater sensitivity. austinpublishinggroup.com These methods are crucial for the quantitative analysis of this compound and its related compounds in various samples. acs.orgunich.it

A typical HPLC method for capsaicinoids, including this compound, might involve the following parameters:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile and ultrapure water (e.g., 2:3 ratio) |

| pH | Adjusted to 3.2 with glacial acetic acid |

| Flow Rate | 1.5 mL/min |

| Detection | Diode-array detector at 281 nm |

| Data sourced from a study on the determination of capsaicinoids and camphor. nih.gov |

Gas chromatography is another widely used separation technique, particularly for volatile and thermally stable compounds. shimadzu.com In GC, the mobile phase is an inert gas, such as helium, which carries the vaporized sample through a column. shimadzu.comatlantis-press.com The separation is based on the compound's boiling point and its interaction with the stationary phase.

While long-chain amides like this compound can be challenging to analyze by GC due to their low volatility, methods have been developed for their determination. oup.com Often, derivatization is required to increase the volatility of the analyte. lumirlab.com For instance, oleamide (B13806), a related compound, can be converted to its N-trimethylsilyl derivative before GC analysis. lumirlab.com

The choice between HPLC and GC depends on the specific properties of the analyte and the sample matrix. HPLC is generally more versatile for a wider range of compounds, while GC can offer higher resolution for volatile analytes. hplc.eu

A representative GC method for the analysis of slip agents like oleamide in polyethylene (B3416737) films is detailed below:

| Parameter | Value |

| Column | 5% phenyl-95% dimethyl-polysiloxane capillary column (30 m x 0.25 mm I.D.) |

| Oven Program | Initial temperature of 200°C for 4 min, then ramped to 280°C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Data sourced from a study on the determination of oleamide and erucamide (B86657) in polyethylene films. researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). It is often coupled with chromatographic methods (GC-MS and LC-MS) to provide a high degree of selectivity and sensitivity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. atlantis-press.com As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. wiley.com

GC-MS has been instrumental in identifying this compound and other long-chain N-vanillyl-acylamides in natural sources like Capsicum oleoresin. acs.orgresearchgate.net In one study, the structures of several long-chain N-vanillyl-acylamides were confirmed by GC-MS analysis of their methanolysis products. acs.orgresearchgate.net The benzyl (B1604629) cation fragment at m/z 137 is a characteristic ion used for the specific identification of capsaicinoids in GC-MS analysis. wiley.com

LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for quantitative bioanalysis. nih.gov It involves coupling liquid chromatography with a tandem mass spectrometer. This setup allows for the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This high selectivity minimizes interference from the sample matrix, enabling accurate quantification of low-level analytes. bioanalysis-zone.com

LC-MS/MS is widely used for the quantification of this compound and for studying its metabolism. acs.orgjmb.or.kr For example, it has been used to measure the levels of various long-chain N-vanillyl-acylamides in Capsicum oleoresins and fresh hot peppers. acs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. utmb.edunih.gov When coupled with LC (LC-HRMS), it is a powerful tool for identifying unknown metabolites and for untargeted metabolomics studies. bioanalysis-zone.comnih.govnih.gov This is particularly valuable for metabolite profiling, where the goal is to identify and quantify all the metabolites present in a biological sample. nih.govnih.gov

The table below summarizes the key features of these mass spectrometry techniques:

| Technique | Primary Application | Key Features |

| GC-MS | Identification of volatile and semi-volatile compounds. | Provides a molecular fingerprint (mass spectrum) for compound identification. atlantis-press.com |

| LC-MS/MS | Quantification of analytes in complex matrices, metabolite profiling. | High sensitivity and selectivity through selected reaction monitoring. nih.govjmb.or.kr |

| LC-HRMS | Identification of unknown compounds, metabolite profiling. | Provides highly accurate mass measurements for determining elemental composition. bioanalysis-zone.comutmb.edunih.gov |

Advanced MS Techniques (e.g., Feature-Based Molecular Networking, Collision Cross-Section Analysis)

Modern mass spectrometry (MS) has evolved beyond simple mass detection, incorporating multidimensional analysis to differentiate complex mixtures and elucidate structures.

Feature-Based Molecular Networking (FBMN)

Feature-Based Molecular Networking (FBMN) is a powerful bioinformatic approach used in non-targeted mass spectrometry to visualize and annotate the chemical space within a sample. springernature.comwur.nl This technique processes spectral information to distinguish isomers that produce similar fragmentation (MS2) spectra but are separated by chromatography or ion mobility. wur.nl FBMN builds upon the Global Natural Products Social Molecular Networking (GNPS) platform, leveraging tandem mass spectrometry (MS/MS) data to cluster structurally related molecules into "molecular families". wur.nlnih.gov

In the context of capsaicinoids and their analogues, FBMN has been instrumental. Studies on ethanolic extracts of various red pepper cultivars have utilized FBMN to characterize clusters of capsaicinoid-like compounds. researchgate.net This methodology has successfully led to the annotation of numerous novel capsaicinoid analogues by grouping them based on spectral similarity and substructure identification. researchgate.netresearchgate.net Long-chain N-vanillyl-acylamides, the family to which this compound belongs, are among the distinct clusters identified through this approach. researchgate.netresearchgate.net

Collision Cross-Section (CCS) Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The rotationally averaged ion-neutral collision cross-section (CCS) is a key quantitative metric derived from IMS-MS, offering a characteristic value for a given ion that aids in its identification. nih.gov

The integration of CCS values with FBMN significantly enhances the confidence of compound annotation. researchgate.net For capsaicinoid analogues, CCS values, along with unique fragmentation patterns and retention times, serve as critical descriptors. researchgate.netresearchgate.net The use of hybrid trapped ion mobility quadrupole time-of-flight mass spectrometry allows for the acquisition of this data. researchgate.net This combined approach has improved the annotation coverage of novel capsaicinoids substantially, allowing for the differentiation of structurally similar compounds, including long-chain N-vanillyl-acylamides. researchgate.netresearchgate.net

| Technique | Application to this compound & Analogues | Key Findings | Reference |

|---|---|---|---|

| Feature-Based Molecular Networking (FBMN) | Characterization of capsaicinoid-like clusters in Capsicum extracts. | Identified and grouped long-chain N-vanillyl-acylamides; enabled visualization of chemical space and discovery of novel analogues. | researchgate.netresearchgate.net |

| Collision Cross-Section (CCS) Analysis | Used in conjunction with FBMN for more confident annotation of capsaicinoid analogues. | Provided a quantitative physical descriptor to differentiate isomers and analogues based on their ion mobility. | researchgate.netresearchgate.netnih.gov |

Spectroscopic Characterization Techniques (e.g., NMR, FTIR, HREIMS)

Spectroscopic techniques are fundamental for the structural elucidation of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules. Both 1D (¹H NMR, ¹³C NMR) and 2D (e.g., COSY, HMQC) experiments are employed to establish the connectivity of atoms within a molecule. mdpi.com For this compound (Olvanil), which was isolated from Capsicum oleoresin, its structure was determined through comprehensive spectroscopic analysis, including NMR techniques. researchgate.net While a large amount of NMR data for various capsaicinoids is dispersed throughout the literature, specific assignments for Olvanil (B1677277) have been established through such detailed analyses. researchgate.net Quantitative NMR (qNMR) can also be used to determine the concentration of specific compounds in a mixture without requiring an identical standard for each analyte. mdpi.comox.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its analogues, characteristic peaks confirm the presence of key functional groups. For instance, the FTIR spectrum would be expected to show absorptions corresponding to the phenolic -OH group, the amide N-H bond (around 3280 cm⁻¹), the amide C=O carbonyl group (around 1640 cm⁻¹), and C-O stretching for the ether and alcohol functionalities (around 1150-1020 cm⁻¹). googleapis.com

High-Resolution Electron Impact Mass Spectrometry (HREIMS)

Mass spectrometry, particularly high-resolution techniques, provides the exact mass of a compound, allowing for the determination of its elemental formula. This compound has a molecular formula of C₂₆H₄₃NO₃ and a monoisotopic mass of 417.3243 Da. nih.gov High-resolution mass spectrometry can confirm this composition with high accuracy. While electron impact (EI) is a common ionization method, for larger, less volatile molecules like Olvanil, softer ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) are often used in conjunction with liquid chromatography (LC-MS) to prevent excessive fragmentation and preserve the molecular ion. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been used to analyze extracts containing N-vanillyl amides. researchgate.net

| Technique | Information Provided for this compound | Typical Data/Findings | Reference |

|---|---|---|---|

| NMR Spectroscopy | Complete structural elucidation (proton and carbon framework). | ¹H and ¹³C chemical shifts and coupling constants confirming the vanillyl head and octadecenamide tail. | researchgate.netmdpi.com |

| FTIR Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for -OH, N-H, C=O (amide), and C-O bonds. | googleapis.comjeb.co.in |

| HREIMS / HRMS | Determination of elemental composition. | Provides exact mass measurement (e.g., 417.3243 Da for C₂₆H₄₃NO₃). | nih.gov |

Metabolism and Pharmacokinetics in Non Human Biological Systems

Identification of Metabolic Pathways and Major Metabolites (e.g., O-methylation, hydroxylation, conjugation)

The biotransformation of N-Vanillyl-9-octadecenamide is presumed to follow several key metabolic pathways, primarily targeting its vanillyl head and oleic acid tail. These pathways include modifications that alter the compound's polarity and facilitate its excretion.

Major metabolic transformations likely involve:

Metabolism of the Vanillyl Group: The 4-hydroxy-3-methoxybenzyl (vanillyl) moiety is a primary site for enzymatic attack. Drawing parallels from the metabolism of capsaicin (B1668287), cytochrome P450 enzymes are expected to play a crucial role. nih.govrsc.org Potential reactions include O-demethylation of the methoxy (B1213986) group to form a catechol intermediate, as well as aromatic hydroxylation at positions on the phenyl ring. nih.gov

Hydrolysis of the Amide Bond: A significant metabolic pathway for capsaicinoids is the hydrolysis of the amide bond. rsc.org This reaction would cleave this compound into vanillylamine (B75263) and oleic acid.

Conjugation Reactions: The phenolic hydroxyl group on the vanillyl ring, and any additional hydroxyl groups introduced through metabolism, are susceptible to Phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, preparing them for elimination from the body.

Metabolism of the Fatty Acid Chain: The unsaturated oleic acid tail can also undergo metabolic modification. Hydroxylation at various positions along the alkyl chain is a plausible pathway, as seen with other fatty acid amides. nih.gov

Based on these pathways, the major metabolites of this compound in non-human species are predicted to be O-demethylated, hydroxylated, and conjugated derivatives, alongside the products of amide bond hydrolysis.

Table 1: Predicted Metabolic Pathways and Resulting Metabolites of this compound

| Metabolic Pathway | Target Site | Potential Metabolites |

| O-Demethylation | Vanillyl group (methoxy) | N-(3,4-dihydroxybenzyl)-9-octadecenamide (catechol metabolite) |

| Aromatic Hydroxylation | Vanillyl group (phenyl ring) | Hydroxylated this compound derivatives |

| Amide Hydrolysis | Amide bond | Vanillylamine and Oleic acid |

| Fatty Acid Hydroxylation | Oleic acid chain | Hydroxylated this compound derivatives |

| Conjugation | Hydroxyl groups | Glucuronide and sulfate (B86663) conjugates |

Role of Specific Enzymes in Biotransformation (e.g., Catechol-O-Methyltransferase (COMT), Fatty Acid Amide Hydrolase (FAAH) activity on precursors)

The biotransformation of this compound and its precursors is mediated by several key enzyme systems.

Fatty Acid Amide Hydrolase (FAAH): FAAH has been identified as a crucial enzyme in the biosynthesis of this compound from its precursor, 4-hydroxy-3-methoxybenzylamine (HMBA), in the mouse brain. lu.se This suggests a synthetic pathway involving the FAAH-dependent conjugation of HMBA with oleic acid. lu.se While FAAH is well-known for its role in the degradation of endocannabinoids and other fatty acid amides, its direct hydrolytic activity on this compound in vivo has not been extensively detailed. google.com However, some researchers have proposed that olvanil (B1677277) may act as an inhibitor of FAAH. cellphysiolbiochem.com

Cytochrome P450 (P450) Enzymes: As with other capsaicinoids, P450 enzymes are central to the Phase I metabolism of the vanillyl moiety. nih.govrsc.org These enzymes are responsible for the initial oxidative reactions, such as O-demethylation and aromatic hydroxylation, which are critical steps in the detoxification and clearance of the compound. nih.gov

Catechol-O-Methyltransferase (COMT): While direct evidence for COMT's action on this compound is not available, its involvement is highly probable. If this compound undergoes O-demethylation to form a catechol intermediate, COMT would likely catalyze the methylation of one of the hydroxyl groups, a common pathway in the metabolism of catecholamines and other catechol-containing compounds.

Table 2: Key Enzymes in the Biotransformation of this compound and its Precursors

| Enzyme | Role | Substrate/Product | Species Studied |

| Fatty Acid Amide Hydrolase (FAAH) | Synthesis from precursor | Precursor: 4-hydroxy-3-methoxybenzylamine (HMBA) | Mouse (brain) lu.se |

| Cytochrome P450 (P450) Enzymes | Inferred: O-demethylation, Aromatic hydroxylation | This compound | Inferred from capsaicin studies in rat and human microsomes rsc.orgnih.gov |

| Catechol-O-Methyltransferase (COMT) | Inferred: Methylation of catechol metabolite | O-demethylated this compound | Inferred from general catechol metabolism |

Comparative Metabolic Profiles Across Diverse Preclinical Species

There is a notable lack of direct comparative metabolic studies for this compound across different preclinical species. However, research on related compounds and receptors indicates that significant species-specific differences in metabolism and pharmacokinetics are likely to exist.

Studies on capsaicin have shown that its metabolism can vary between species. For example, the rate of metabolism in liver microsomes differs between rats and humans. nih.gov Such variations can influence the bioavailability and systemic exposure of the compound.

Furthermore, interspecies differences in the expression and function of receptors targeted by this compound, such as the TRPV1 receptor, have been observed between rats and humans. frontiersin.org These receptor-level differences can affect the pharmacological response even if the metabolic profiles were similar.

The differing physicochemical and pharmacokinetic properties of capsaicin analogues like pelargonic acid vanillylamide have been suggested to account for variations in their observed potency in vivo across different species. researchgate.net This underscores the importance of considering species-specific metabolism when extrapolating preclinical findings. While this compound has been used in studies involving rats and dogs, these have primarily focused on its pharmacological effects rather than a comparative analysis of its metabolic fate. nih.govtandfonline.com

Table 3: Summary of this compound Studies in Non-Human Species and Inferred Metabolic Considerations

| Species | Type of Study | Key Findings/Inferences for Metabolism |

| Mouse | In vivo study of precursor metabolism | The brain can synthesize this compound from HMBA via FAAH. lu.se |

| Rat | In vivo pharmacological studies | Used as a tool to study nociception; suggests systemic availability but no specific metabolic data provided. nih.govtandfonline.com Metabolism of the vanillyl group is a known pathway for related compounds. rsc.org |

| Dog | In vitro study on renal cells | Investigated cellular effects; no metabolic data provided. |

Future Research Trajectories for N Vanillyl 9 Octadecenamide

Exploration of Novel Molecular Targets and Mechanistic Insights

While N-Vanillyl-9-octadecenamide is well-regarded as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, future research is aimed at elucidating its interactions with other molecular targets, which could explain its diverse pharmacological profile. plos.orgchemicalbook.com

The compound exhibits a complex relationship with the endocannabinoid system. chemicalbook.com Research shows that Olvanil (B1677277) can inhibit the reuptake of the endogenous cannabinoid anandamide (B1667382), thereby potentiating its effects. chemicalbook.com It has been reported to be a more potent inhibitor of anandamide uptake than AM404, a commonly used inhibitor. chemicalbook.com Furthermore, Olvanil may act as an agonist for the CB1 cannabinoid receptor, although it does not appear to bind to CB2 receptors. chemicalbook.com

Interestingly, some of Olvanil's effects may occur through mechanisms independent of both vanilloid and cannabinoid receptors. One study on canine renal tubular cells found that Olvanil induced an increase in intracellular calcium concentration by stimulating both calcium influx from outside the cell and release from intracellular stores. nih.gov This effect was not blocked by cannabinoid or vanilloid receptor antagonists, suggesting a novel and as-yet-unidentified pathway of action. nih.gov Future investigations will likely focus on identifying these alternative receptors or channels to build a more complete picture of Olvanil's mechanism of action.

| Unknown Target | Intracellular Ca2+ Increase | Occurs independently of TRPV1 and cannabinoid receptors in renal tubular cells. | nih.gov |

Development of Advanced Synthetic Strategies for Enhanced Bioactivity or Selectivity

The synthesis of this compound and its analogues is a critical area of research, aimed at improving production efficiency and creating new molecules with tailored biological properties. Current chemical synthesis methods can produce the compound, but researchers are exploring more advanced strategies. science.gov

Enzymatic synthesis represents a promising frontier. The use of enzymes like lipase (B570770) for the transacylation of capsaicin (B1668287) or the synthesis of its analogues offers a potentially greener and more specific method compared to traditional chemical synthesis. researchgate.net Such biocatalytic approaches could lead to higher yields and purity. For instance, studies on capsaicin analogues have shown that lipase can be an efficient biocatalyst for synthesizing derivatives with anti-tumoral properties. researchgate.net

A key goal of developing new synthetic strategies is to modulate the bioactivity of the resulting compounds. Research has shown that the lipophilicity of capsaicinoids, which is determined by the length and saturation of their fatty acid chains, directly correlates with their biological activity. acs.org By synthetically modifying the acyl chain of the N-vanillyl-amide structure, it is possible to develop analogues with enhanced potency or greater selectivity for a specific molecular target, potentially separating desired therapeutic effects from unwanted side effects. acs.orgresearchgate.net

Broadening the Scope of Biological Activity Investigations in Preclinical Disease Models

While initially investigated for its analgesic and anti-inflammatory properties, the scope of preclinical research on this compound is expanding to other therapeutic areas, most notably oncology. researchgate.netgoogle.com

Systemic administration of its precursor, 4-hydroxy-3-methoxybenzylamine (HMBA), which is converted to Olvanil in the brain, has demonstrated antinociceptive activity in various rodent pain models, including the formalin, von Frey, and tail immersion tests. plos.org These studies confirm its potential in pain management and provide a basis for exploring its efficacy in more complex or chronic pain models.

In the field of oncology, in vitro studies have shown that Olvanil has a significant cytotoxic effect on human glioblastoma cells (U-87 and U-138), suggesting a potential role as an anti-cancer agent. researchgate.net This aligns with broader research into cannabinoids and their derivatives, which have been shown to reduce tumor growth in preclinical animal models of glioma. nih.gov Future research will likely involve testing this compound in in vivo cancer models to validate these initial findings and explore its therapeutic potential for various malignancies. nih.gov

Table 2: Preclinical Models Investigating the Bioactivity of this compound

| Disease Model | Model Type | Observed Effect | Citation |

|---|---|---|---|

| Pain/Nociception | Rodent (formalin, von Frey, tail immersion tests) | Antinociceptive activity. | plos.org |

| Inflammation | Rodent (carrageenan-induced foot pad edema) | Anti-inflammatory activity. | google.com |

| Glioblastoma | In Vitro (U-87 and U-138 human cell lines) | Significant cytotoxic effect. | researchgate.net |

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity in Biological Matrices

As research into this compound progresses, the need for highly sensitive and specific analytical methods to quantify the compound and its metabolites in biological samples like plasma and brain tissue becomes paramount. plos.orgnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. chromatographyonline.com This technique offers the high sensitivity and selectivity required to detect low concentrations of the compound in complex matrices. nih.gov Researchers have developed LC-MS/MS methods for the simultaneous quantification of Olvanil and other related lipids in mouse brain tissue following a simple acetonitrile (B52724) extraction step. plos.org Future work will focus on further optimizing these methods to lower the limits of detection (LOD) and quantification (LOQ), enabling more precise pharmacokinetic studies.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used for the structural determination and analysis of this compound and other capsaicinoids isolated from natural sources like Capsicum oleoresin. acs.orgresearchgate.netwiley.com The refinement of both LC-MS/MS and GC-MS techniques, including advancements in sample preparation, chromatographic separation, and mass analyzer technology, will be crucial for accurately characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its continued development as a potential therapeutic agent. chromatographyonline.com

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Olvanil, (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide |

| Capsaicin | trans-8-methyl-N-vanillyl-6-nonenamide |

| Anandamide | N-arachidonoylethanolamine, AEA |

| 4-hydroxy-3-methoxybenzylamine | HMBA, Vanillylamine (B75263) |

| N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | AM404 |

| N-Vanillyl-hexadecanamide | Palvanil |

| N-Vanillyl-octadecanamide | Stevanil |

| N-Vanillyl-9E,12E-octadecadienamide | Livanil |

| N-Vanillyl-tetradecanamide | Myrvanil |

| N-Vanillyl-9E,12E,15E-octadecatrienamide | Linvanil |

| Dihydrocapsaicin (B196133) | |

| N-nonanoyl vanillylamide | Nonivamide (B1679840), NVA |

| Capsiate | |

| Dihydrocapsiate | |

| Oleic Acid | (9Z)-Octadecenoic acid |

常见问题

Q. How should contradictory findings about this compound’s metabolic stability be addressed?

- Methodological Answer:

- Enzyme Kinetics: Compare Michaelis-Menten parameters (Vmax, Km) across liver microsomes from different species (e.g., human vs. rat).

- CYP Inhibition Assays: Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6).

- Reporting Standards: Adhere to MIAME or METLIN guidelines for metabolomic data to harmonize interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。